molecular formula C8H12O3 B14457000 4-Oxooct-2-enoic acid CAS No. 68676-80-2

4-Oxooct-2-enoic acid

Cat. No.: B14457000
CAS No.: 68676-80-2
M. Wt: 156.18 g/mol
InChI Key: CDSPNJPCFIROMS-UHFFFAOYSA-N
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Description

4-Oxooct-2-enoic acid is a chemical compound with the molecular formula C₈H₁₂O₃ It is a member of the oxo carboxylic acids family, characterized by the presence of both a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxooct-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the Wittig reaction, which is a straightforward synthesis route for producing (E)-4-oxonon-2-enoic acid and its analogues .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The use of microwave-assisted synthesis can enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Oxooct-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxo acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of higher oxo acids.

    Reduction: Formation of 4-hydroxyoct-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-oxooct-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like kynurenine-3-hydroxylase by binding to the active site and preventing substrate access . This inhibition can modulate metabolic pathways and exert therapeutic effects in conditions such as neurodegenerative diseases.

Comparison with Similar Compounds

Uniqueness: 4-Oxooct-2-enoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form biologically active derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

68676-80-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-oxooct-2-enoic acid

InChI

InChI=1S/C8H12O3/c1-2-3-4-7(9)5-6-8(10)11/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

CDSPNJPCFIROMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C=CC(=O)O

Origin of Product

United States

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